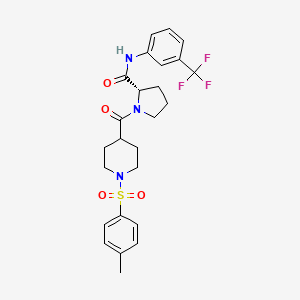![molecular formula C16H17F3O5S B12636105 (6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636105.png)
(6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by a bicyclic framework with multiple functional groups, including a trifluoromethanesulfonate group, which imparts distinct reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclic structure.
Functionalization: Introduction of the trifluoromethanesulfonate group is usually done via sulfonation reactions, using reagents like trifluoromethanesulfonic anhydride or trifluoromethanesulfonic acid in the presence of a base.
Oxidation and Reduction: Depending on the desired functional groups, oxidation or reduction steps may be employed using common reagents like potassium permanganate or sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This includes:
Scaling up the Diels-Alder reaction: Using continuous flow reactors to improve efficiency and control over reaction conditions.
Efficient purification techniques: Employing methods like crystallization, distillation, or chromatography to isolate the desired product with high purity.
化学反应分析
Types of Reactions
(6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the oxidation state of the functional groups, using reagents like hydrogen peroxide or lithium aluminum hydride.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of new esters, amides, or ethers.
Oxidation: Conversion to carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
科学研究应用
(6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecules and natural product synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids that the compound can bind to or modify.
Pathways Involved: The compound may inhibit or activate biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
相似化合物的比较
Similar Compounds
(6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) methanesulfonate: Similar structure but with a methanesulfonate group instead of trifluoromethanesulfonate.
(6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) benzenesulfonate: Contains a benzenesulfonate group, offering different reactivity and properties.
Uniqueness
Reactivity: The trifluoromethanesulfonate group imparts higher reactivity compared to methanesulfonate or benzenesulfonate, making it a more versatile intermediate in organic synthesis.
Stability: The presence of the trifluoromethanesulfonate group enhances the compound’s stability under various conditions, making it suitable for a wider range of applications.
属性
分子式 |
C16H17F3O5S |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
(6-methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C16H17F3O5S/c1-11-4-2-3-5-12-10-13(24-25(21,22)16(17,18)19)7-8-14(12)23-15(20)9-6-11/h6-8,10H,2-5,9H2,1H3 |
InChI 键 |
JZIVODPIBMEFDM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC(=O)OC2=C(CCCC1)C=C(C=C2)OS(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


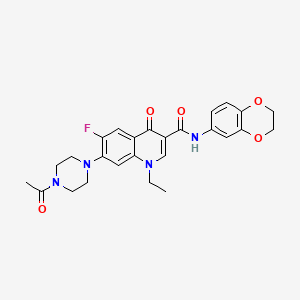

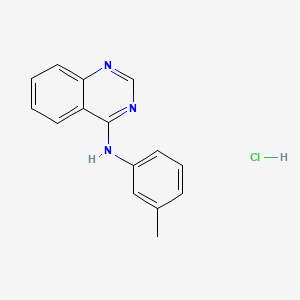

![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12636041.png)
![benzenesulfonic acid;4-[(2S)-4-methylmorpholin-2-yl]phenol](/img/structure/B12636046.png)
![3-Hexyl-2-(4-hexylfuran-2-yl)-5-[5-[5-[3-hexyl-5-(3-hexylfuran-2-yl)furan-2-yl]furan-2-yl]furan-2-yl]furan](/img/structure/B12636048.png)
![1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12636053.png)
![2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12636060.png)

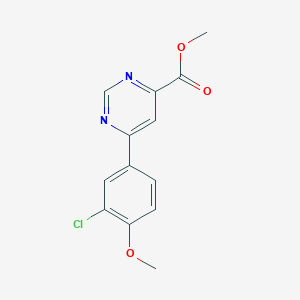
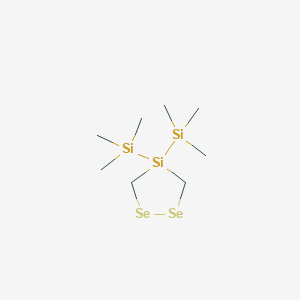
![1-(benzenesulfonyl)-N-[(2S)-4-methylsulfanyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]piperidine-3-carboxamide](/img/structure/B12636088.png)
